
(4-bromo-2-propan-2-ylphenyl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-bromo-2-propan-2-ylphenyl) acetate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings. This particular ester is characterized by the presence of a bromine atom and an isopropyl group attached to the phenyl ring, which imparts unique chemical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-2-propan-2-ylphenyl) acetate typically involves the esterification of 4-bromo-2-isopropylphenol with acetic acid. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
(4-bromo-2-propan-2-ylphenyl) acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The ester can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous conditions.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
科学研究应用
(4-bromo-2-propan-2-ylphenyl) acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The ester is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and fragrances.
作用机制
The mechanism of action of (4-bromo-2-propan-2-ylphenyl) acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then interact with biological molecules. The bromine atom and isopropyl group can also influence the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
Acetic Acid 4-bromo-phenyl Ester: Lacks the isopropyl group, resulting in different chemical properties and reactivity.
Acetic Acid 2-isopropyl-phenyl Ester: Lacks the bromine atom, leading to variations in its chemical behavior and applications.
Acetic Acid 4-methoxy-2-isopropyl-phenyl Ester:
Uniqueness
(4-bromo-2-propan-2-ylphenyl) acetate is unique due to the presence of both the bromine atom and the isopropyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. The compound’s unique structure makes it valuable for various applications in research and industry.
属性
分子式 |
C11H13BrO2 |
|---|---|
分子量 |
257.12 g/mol |
IUPAC 名称 |
(4-bromo-2-propan-2-ylphenyl) acetate |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)10-6-9(12)4-5-11(10)14-8(3)13/h4-7H,1-3H3 |
InChI 键 |
QVWPHWYHKQFBOG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CC(=C1)Br)OC(=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
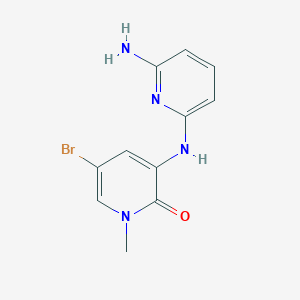
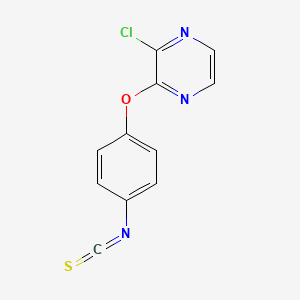
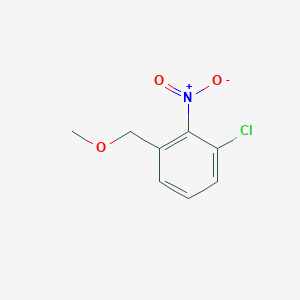
![tert-butyl 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethylcarbamate](/img/structure/B8428529.png)


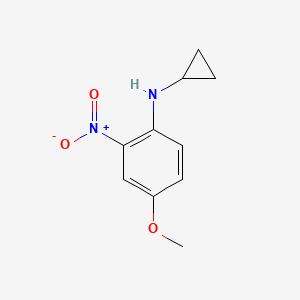
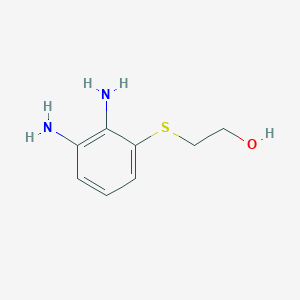



![Tert-butyl 5-(6-aminopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8428586.png)


